molecular formula C7H13NOS B13191591 2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one

2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one

Cat. No.: B13191591
M. Wt: 159.25 g/mol
InChI Key: XJYDQODJPKDHJM-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one is an organic compound with the molecular formula C7H13NOS It is characterized by the presence of a cyclopropyl group, an aminoethyl group, and a sulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one typically involves the reaction of cyclopropyl ketone with 2-aminoethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide: Similar in structure but with a different substituent on the ethanone backbone.

    3-[(2-Aminoethyl)sulfanyl]-6-ethyl-1-azabicyclo[3.2.0]heptan-7-one: Contains a bicyclic structure with similar functional groups.

    [(2-Aminoethyl)disulfanyl]acetic acid: Contains a disulfanyl group instead of a sulfanyl group.

Uniqueness

2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

2-(2-aminoethylsulfanyl)-1-cyclopropylethanone

InChI

InChI=1S/C7H13NOS/c8-3-4-10-5-7(9)6-1-2-6/h6H,1-5,8H2

InChI Key

XJYDQODJPKDHJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CSCCN

Origin of Product

United States

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